

Proper Disposal Procedures for C108297

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Compound of Interest		
Compound Name:	C108297	
Cat. No.:	B15612248	Get Quote

The following provides essential safety and logistical information for the proper disposal of **C108297**, a selective glucocorticoid receptor modulator. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Chemical and Physical Properties

A summary of the key properties of **C108297** is presented below for easy reference.

Property	Value
Chemical Name	(4aR)-4a-(ethoxymethyl)-1-(4- fluorophenyl)-6- [4 (trifluoromethyl)phenyl]sulfonyl4,5,7,8- tetrahydropyrazolo[5,4- g]isoquinoline
Molecular Formula	C26H25F4N3O3S
Molecular Weight	535.56 g/mol [1]
CAS Number	1018679-79-2[1][2][3][4]
Appearance	White to off-white solid[1]
Purity	≥98%[1]
Binding Affinity (Ki)	0.45-0.9 nM for the glucocorticoid receptor (GR) [1][4][5]



Disposal and Handling Guidelines

Proper disposal of **C108297** is critical to prevent environmental contamination and ensure laboratory safety. The primary recommended method of disposal is through a licensed chemical destruction facility.

Disposal Procedure:

- Primary Disposal Method: C108297 should be disposed of in a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
- Prohibited Disposal Methods: Do not contaminate water, foodstuffs, feed, or seed with
 C108297 during storage or disposal.[1] It is crucial to prevent discharge into sewer systems.

Handling and Storage:

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-impermeable gloves that meet EU Directive 89/686/EEC
 and EN 374 standards. Always inspect gloves before use.[1]
 - Eye Protection: Use safety glasses with side shields or goggles.[1]
 - Body Protection: A lab coat is recommended. For larger spills or handling bulk quantities, fire/flame resistant and impervious clothing should be worn.[1]
 - Respiratory Protection: Handle in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.
- General Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools and take precautions against electrostatic discharge.
 [1]
- Storage Conditions:
 - Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]



 In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] Avoid repeated freeze-thaw cycles.[1]

First Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. [1]
- In Case of Skin Contact: Wash the affected area with soap and plenty of water.
- In Case of Eye Contact: Flush eyes with water as a precaution.[1]
- If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Experimental Protocols

Detailed methodologies for key experiments involving **C108297** are provided below.

In Vitro Glucocorticoid Receptor Binding Assay:

- Objective: To determine the binding affinity of C108297 to the glucocorticoid receptor.
- Methodology:
 - A competitive binding assay is performed using a radiolabeled glucocorticoid, such as [³H]dexamethasone.[1]
 - Purified recombinant human GR is incubated with increasing concentrations of C108297 and a fixed concentration of [3H]-dexamethasone.[1]
 - Following incubation, the bound and unbound radioligand are separated via filtration through a glass fiber filter.[1]
 - The radioactivity of the bound ligand is measured using liquid scintillation counting.[1]
 - The IC₅₀ value (the concentration of **C108297** that inhibits 50% of the specific binding of [³H]-dexamethasone) is calculated.[1]





• The equilibrium dissociation constant (K_i) is determined using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its equilibrium dissociation constant.[1]

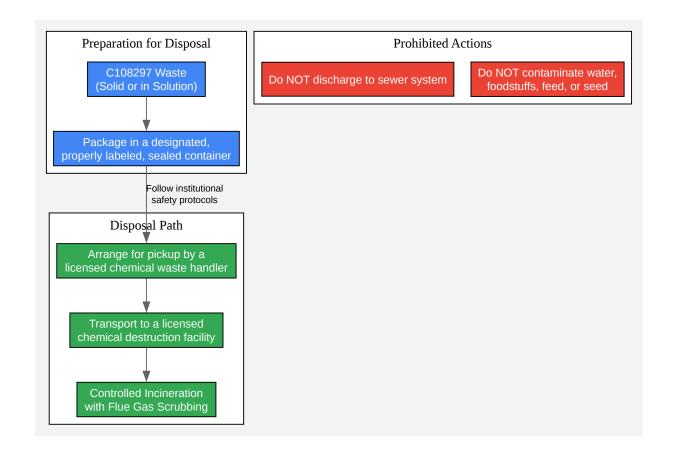
In Vivo Model of Stress:

- Objective: To assess the effect of C108297 on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.[1]
- Methodology:
 - Animals: Adult male mice (e.g., C57BL/6) are used. They are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.[1]
 - Drug Preparation: C108297 is prepared for injection. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which results in a clear solution at a concentration of ≥ 2.5 mg/mL.[1] Another vehicle option is 10% DMSO and 90% corn oil.[1]
 - Drug Administration: C108297 or the vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1]

Disposal Workflow

The following diagram illustrates the proper disposal procedure for C108297.





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